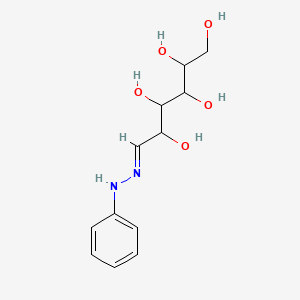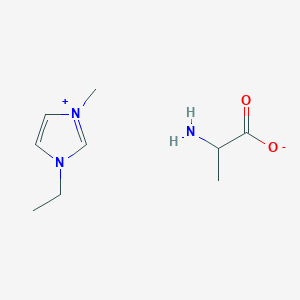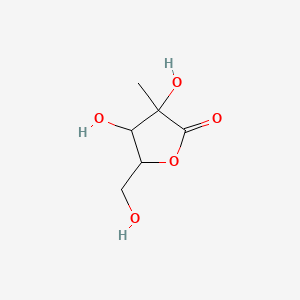
2-(Ethylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-(éthylamino)butanoïque est un composé organique de formule moléculaire C6H13NO2. Il s'agit d'un dérivé de l'acide butanoïque, où un groupe éthylamino est attaché au deuxième atome de carbone de la chaîne d'acide butanoïque.
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La synthèse de l'acide 2-(éthylamino)butanoïque peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction de l'acide butanoïque avec l'éthylamine dans des conditions contrôlées. La réaction nécessite généralement un catalyseur et est effectuée à des températures élevées pour faciliter la formation du produit souhaité.
Méthodes de production industrielle : Dans un environnement industriel, la production d'acide 2-(éthylamino)butanoïque peut impliquer des processus plus complexes pour assurer un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de systèmes catalytiques avancés et de conditions de réaction optimisées pour maximiser l'efficacité et minimiser les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions : L'acide 2-(éthylamino)butanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.
Réduction : Le composé peut être réduit pour former différents dérivés, impliquant souvent l'ajout d'hydrogène.
Substitution : Dans cette réaction, un groupe fonctionnel de la molécule est remplacé par un autre, ce qui peut conduire à la formation de divers dérivés substitués.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des agents halogénants comme le brome (Br2) ou le chlore (Cl2) peuvent être utilisés pour les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction pourrait produire des alcools ou des amines.
4. Applications de la recherche scientifique
L'acide 2-(éthylamino)butanoïque a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse organique, permettant la création de molécules plus complexes.
Biologie : Le composé peut être utilisé dans des études liées aux interactions enzymatiques et aux voies métaboliques.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, y compris son rôle de précurseur dans la synthèse de médicaments.
Industrie : Il est utilisé dans la production de divers produits chimiques et matériaux, contribuant aux progrès des procédés industriels.
5. Mécanisme d'action
Le mécanisme par lequel l'acide 2-(éthylamino)butanoïque exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines qui jouent un rôle dans les voies biologiques. Le composé peut moduler ces voies, conduisant à divers effets physiologiques. Des études détaillées sont nécessaires pour élucider complètement les mécanismes exacts et les cibles moléculaires impliquées.
Composés similaires :
Acide 2-(méthylamino)butanoïque : Ce composé a une structure similaire mais avec un groupe méthyle au lieu d'un groupe éthyle.
Acide 2-(propylamino)butanoïque : Un autre composé similaire avec un groupe propyle à la place du groupe éthyle.
Comparaison : L'acide 2-(éthylamino)butanoïque est unique en raison de sa substitution éthylamino spécifique, qui peut influencer sa réactivité et ses interactions par rapport à ses homologues méthyle et propyle.
Applications De Recherche Scientifique
2-(Ethylamino)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of various chemicals and materials, contributing to advancements in industrial processes.
Mécanisme D'action
The mechanism by which 2-(ethylamino)butanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate these pathways, leading to various physiological effects. Detailed studies are required to fully elucidate the exact mechanisms and molecular targets involved.
Comparaison Avec Des Composés Similaires
2-(Methylamino)butanoic acid: This compound has a similar structure but with a methyl group instead of an ethyl group.
2-(Propylamino)butanoic acid: Another similar compound with a propyl group in place of the ethyl group.
Comparison: 2-(Ethylamino)butanoic acid is unique due to its specific ethylamino substitution, which can influence its reactivity and interactions compared to its methyl and propyl counterparts
Propriétés
IUPAC Name |
2-(ethylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-5(6(8)9)7-4-2/h5,7H,3-4H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXQQZUWYABUCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00875634 |
Source


|
| Record name | Butanoic acid, 2-(ethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17199-14-3 |
Source


|
| Record name | Butanoic acid, 2-(ethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B12108262.png)
![[2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B12108263.png)





amine](/img/structure/B12108302.png)

![2-[(2-acetamido-3-phenylpropanoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12108314.png)

